molecular formula C32H37NO9 B1210957 DROLOXIFENE CITRATE

DROLOXIFENE CITRATE

Cat. No.: B1210957
M. Wt: 579.6 g/mol
InChI Key: GTJXPMSTODOYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Droloxifene citrate is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group. It was initially developed for the treatment of breast cancer, osteoporosis, and cardiovascular disorders. Despite its potential, this compound was never marketed due to its lower efficacy compared to tamoxifen in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Droloxifene citrate can be synthesized through a multi-step process starting from methoxybenzene and phenylacetic acid. The synthesis involves the following steps :

    Friedel-Crafts Acylation: Methoxybenzene reacts with phenylacetic acid in the presence of a Lewis acid catalyst.

    Alkylation: The acylated product undergoes alkylation.

    Demethylation: The methoxy group is removed.

    Etherification: Formation of an ether linkage.

    Grignard Addition: Addition of a Grignard reagent.

    Elimination-Dehydration: Removal of water to form a double bond.

    Configuration Conversion: Conversion to the desired isomer.

    Citrate Formation: The final product is converted to its citrate salt.

The overall yield of this synthesis is approximately 14.7% .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for scale, yield, and cost-effectiveness. These methods often involve continuous flow processes and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Droloxifene citrate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can modify its phenolic groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on its aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles such as sodium hydroxide and ammonia are employed.

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which can have varying biological activities.

Scientific Research Applications

    Chemistry: Used as a model compound to study the behavior of SERMs.

    Biology: Investigated for its effects on estrogen receptors and related pathways.

    Medicine: Explored for its potential in treating breast cancer, osteoporosis, and cardiovascular diseases.

Comparison with Similar Compounds

Droloxifene citrate is compared with other SERMs such as tamoxifen, raloxifene, and toremifene. While it shares structural similarities with these compounds, this compound has a unique profile:

Similar Compounds

  • Tamoxifen
  • Raloxifene
  • Toremifene
  • Clomifene
  • Ospemifene
  • Bazedoxifene
  • Lasofoxifene

This compound’s unique binding affinity and activity profile make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2.C6H8O7/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19,28H,4,17-18H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJXPMSTODOYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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